5-Chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Description
5-Chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is a complex organic compound that features a quinoline core structure substituted with various functional groups
Properties
IUPAC Name |
5-chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O5/c23-15-8-14(22(28)21-12(15)4-3-7-25-21)20(26-19-5-1-2-6-24-19)13-9-17-18(32-11-31-17)10-16(13)27(29)30/h1-10,20,28H,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNFBRDDVBWRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(C3=CC(=C4C=CC=NC4=C3O)Cl)NC5=CC=CC=N5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol typically involves multi-step organic reactions. The process begins with the preparation of the 1,3-benzodioxole derivative, which is synthesized from catechol and disubstituted halomethanes . The nitro group is then introduced via nitration reactions. The quinoline core is synthesized through a series of cyclization reactions involving appropriate precursors. The final step involves the coupling of the 1,3-benzodioxole derivative with the quinoline core under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the quinoline core or the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield a variety of substituted quinoline derivatives.
Scientific Research Applications
5-Chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-Chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar core structure.
5-chloro-1,3-benzodioxole: A related compound with a chloro substitution.
6-chloro-1,3-benzodioxol-5-amine: Another related compound with an amino group substitution.
Uniqueness
5-Chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is unique due to its combination of functional groups and its potential for diverse chemical reactions and biological activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
